
7-(3-methyl-4-(m-tolyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Photo-induced Electron Transfer
Compounds with piperazine substituents, like naphthalimides, demonstrate interesting luminescent properties and photo-induced electron transfer (PET) capabilities. These properties make them suitable for use as pH probes due to their characteristic fluorescence response to different pH levels. The fluorescence of these compounds can be modulated by the PET process, which can be influenced by the protonation or quaternization of the alkylated amine donor, making them useful in designing fluorescence-based sensors and imaging agents (Gan, Chen, Chang, & Tian, 2003).
Visualization of 5-HT1A Receptors
Long-chain 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety have been synthesized to visualize 5-HT1A receptors overexpressed in cells. These compounds combine high receptor affinity with good fluorescence properties, making them potential tools for studying receptor localization and density in biological systems through fluorescence microscopy (Lacivita, Leopoldo, Masotti, Inglese, Berardi, Perrone, Ganguly, Jafurulla, & Chattopadhyay, 2009).
Mimicking Natural Products for Antitumor Activity
Designing and synthesizing pentacyclic scaffolds that mimic natural antiproliferative agents like saframycin A can lead to compounds with significant antitumor activity. Such mimics are typically pursued for their potential therapeutic applications in treating solid tumors due to their complex molecular architecture and promising biological activity (Ong, Chang, Wu, & Cheng, 2003).
Corrosion Inhibition
Compounds with piperazine and hydroxyquinoline moieties have been investigated as corrosion inhibiting additives for steel in acidic environments. These compounds enhance the anti-corrosion properties of steel by forming a protective layer on the surface, suggesting their application in materials science and engineering to prevent corrosion-related damage (El faydy, Benhiba, Berisha, Kerroum, Jama, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).
Zukünftige Richtungen
The future directions for research on this compound could include further studies to determine its exact molecular structure, synthesis methods, reactivity, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications, such as its anti-tubercular activity, could be explored further .
Eigenschaften
IUPAC Name |
7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3/c1-4-5-6-12-30-25(32)22-11-10-20(16-23(22)27-26(30)33)24(31)28-13-14-29(19(3)17-28)21-9-7-8-18(2)15-21/h7-11,15-16,19H,4-6,12-14,17H2,1-3H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFBTBFMSUYAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(C(C3)C)C4=CC=CC(=C4)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2833711.png)
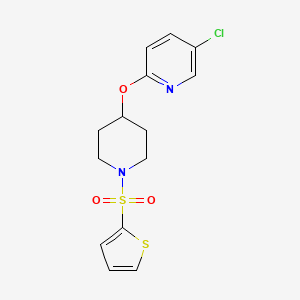
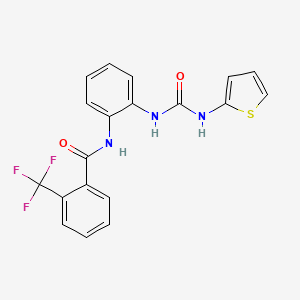
![3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2833717.png)

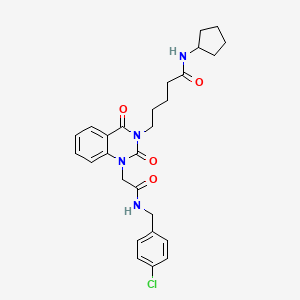
![N-(2-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2833722.png)
![3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833723.png)
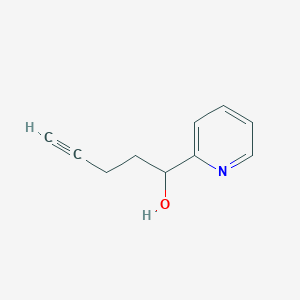
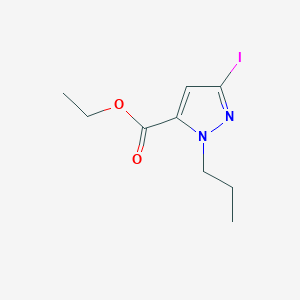

![5-[1-(6-chloropyridine-3-carbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2833730.png)
![2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2833732.png)